NSC319726, also known as ZMC1, is a small-molecule compound that has garnered attention in cancer research due to its unique ability to reactivate mutant forms of the tumor suppressor protein p53. This compound belongs to the thiosemicarbazone family and has been identified as a potent zinc metallochaperone, specifically targeting the p53-R175H mutant, which is characterized by a loss of zinc binding capability leading to misfolding and dysfunctional behavior of the protein . NSC319726 operates through a novel mechanism that restores the proper folding and function of this critical tumor suppressor, thereby potentially reversing oncogenic processes in cancer cells.
NSC319726 participates in various chemical interactions primarily through its metal-binding capabilities. It has been shown to bind copper ions, which induces oxidative stress in cancer cells. This interaction leads to the generation of reactive oxygen species and subsequent depletion of deoxyribosyl purines, resulting in cell cycle arrest and cytotoxicity . Additionally, it acts as a zinc metallochaperone, facilitating the delivery of zinc to the misfolded p53 protein, thus reactivating its tumor-suppressive functions .
The biological activity of NSC319726 is primarily centered around its role as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines, particularly those harboring mutant p53. Its half-maximal inhibitory concentration (IC50) value is reported to be around 8 nM, indicating high potency . The compound's mechanism involves inducing oxidative stress through copper binding and restoring p53 function through zinc reactivation, making it a dual-action therapeutic agent in oncology .
The synthesis of NSC319726 involves multi-step organic reactions typical for thiosemicarbazones. While specific detailed synthetic pathways are not extensively documented in the available literature, compounds in this class are generally synthesized through the condensation of thiosemicarbazide with appropriate carbonyl compounds followed by further modifications to achieve desired substituents and functional groups . The synthesis process may also include purification steps such as recrystallization or chromatography to isolate the final product.
NSC319726 has promising applications in cancer therapy, particularly for tumors with p53 mutations. Its ability to reactivate mutant p53 opens avenues for targeted treatment strategies in various cancers where p53 dysfunction plays a critical role. Moreover, its copper-binding properties may have implications for developing therapies that exploit metal ion homeostasis in cancer cells . Ongoing research continues to explore its potential in combination therapies and its efficacy across different cancer types.
Interaction studies have revealed that NSC319726's cytotoxic effects are significantly influenced by metal ion availability. For instance, the presence of copper enhances the lethality of NSC319726 in glioblastoma cells, while chelators like triethylenetetramine can reverse this effect . Furthermore, pharmacogenomic analyses suggest that the compound's interactions with metals are crucial for understanding its mechanism of action and optimizing its therapeutic use.
Several compounds exhibit structural or functional similarities to NSC319726. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
7-bromo-8-hydroxyquinoline | Binds multiple transition metals; induces cell death | Potentiated by copper but binds other metals too |
Methylene blue | Functions independently of copper; used for various indications | Known for its neuroprotective properties |
Thiosemicarbazones | General class; may have varying metal-binding properties | Diverse biological activities depending on structure |
NSC319726 stands out due to its specific reactivation of mutant p53 and selective binding to copper ions, which is not shared by all similar compounds. Its dual role as both a zinc metallochaperone and a copper-binding agent provides distinct therapeutic advantages in targeting malignancies associated with p53 mutations .
NSC319726 possesses a distinctive molecular architecture characterized by multiple functional groups that contribute to its unique chemical properties. The compound features a molecular formula of C11H14N4S with a molecular weight of 234.32 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[(E)-1-pyridin-2-ylethylideneamino]azetidine-1-carbothioamide, which reflects its complex structural organization.
The molecular structure of NSC319726 contains several key functional groups that define its chemical behavior. The central framework consists of a pyridine ring system connected through an ethylidene bridge to a hydrazine moiety, which is further linked to an azetidine-1-carbothioamide group. The presence of the pyridine nitrogen provides a coordination site for metal binding, while the thiosemicarbazone moiety contributes significantly to the compound's chelating properties.
The compound exhibits a defined bond stereocenter count of one, indicating the presence of geometric isomerism around the carbon-nitrogen double bond. The Simplified Molecular Input Line Entry System representation (C/C(=N\NC(=S)N1CCC1)/C2=CC=CC=N2) illustrates the E-configuration of the compound, which is crucial for its biological activity. The molecular complexity, calculated at 286 using standard computational methods, reflects the intricate three-dimensional arrangement of atoms within the structure.
The structural analysis reveals that NSC319726 contains multiple nitrogen atoms strategically positioned to facilitate metal coordination. The heavy atom count of 16 includes four nitrogen atoms and one sulfur atom, which serve as potential coordination sites for various metal ions. The topological polar surface area of 72.6 square angstroms indicates moderate polarity, influencing the compound's solubility characteristics and membrane permeability.
The synthesis of NSC319726 involves a multi-step process that demonstrates the versatility of thiosemicarbazone chemistry. The primary synthetic pathway begins with the preparation of methyl (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbodithioate as an intermediate compound. This intermediate is subsequently treated with azetidine in methanol under controlled heating conditions to yield the final product.
The detailed synthetic procedure involves dissolving 19.7 grams of the methyl carbodithioate intermediate in 400 milliliters of methanol with heating, followed by the dropwise addition of 6 grams of azetidine over a 15-minute period. The reaction mixture is maintained at 60 degrees Celsius for 16 hours, after which overnight crystallization at 0 degrees Celsius affords NSC319726 as a crystalline white solid. The purification process yields 16.5 grams of product with 97.4 percent purity as determined by high-performance liquid chromatography.
Structural analog derivatives of NSC319726 have been developed to explore structure-activity relationships and optimize metal-binding properties. The A-series compounds represent modifications to the basic thiosemicarbazone framework, with variations in the amine substituents attached to the carbothioamide moiety. Compound A1, N,N-dimethyl-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide, exemplifies these structural modifications where the azetidine ring is replaced with dimethylamine groups.
The synthesis of analog derivatives follows similar methodological approaches but incorporates different nucleophilic substitution reactions. For instance, the preparation of compound A1 involves treating the carbodithioate intermediate with dimethylamine in aqueous solution at 40 degrees Celsius overnight. These synthetic variations allow for systematic exploration of how structural modifications influence metal-binding affinity and selectivity.
Alternative synthetic strategies have been developed for related compounds in the same chemical class. The solid-state synthesis approach employs ball-milling techniques to prepare thiosemicarbazones under solvent-free conditions. This environmentally benign method involves mixing thiosemicarbazide with appropriate ketones or aldehydes at room temperature for one hour, followed by vacuum drying at 80 degrees Celsius to remove water of reaction.
NSC319726 demonstrates remarkable metal-chelating properties with varying affinities for different transition metals, establishing it as a versatile metallochaperone compound. The metal-binding characteristics of this thiosemicarbazone derivative are fundamental to understanding its chemical behavior and potential applications in various research contexts.
The zinc-binding properties of NSC319726 have been extensively characterized through multiple analytical approaches. The compound exhibits a zinc dissociation constant in the range of 20-30 nanomolar, indicating high affinity for zinc ions. Kinetic studies using stopped-flow apparatus techniques revealed that NSC319726 forms a 2:1 complex with zinc at saturation, suggesting that two molecules of the compound coordinate with a single zinc ion. The dissociation rate constant of the (NSC319726)2·Zn2+ complex provides insights into the dynamic nature of this metal-ligand interaction.
Copper-binding studies have revealed that NSC319726 possesses exceptionally high affinity for copper ions, with dissociation constants measured at 7.4 × 10^-17 M using ethylene glycol tetraacetic acid competition assays and 2.1 × 10^-16 M using Zincon competition methods. These values indicate that the compound binds copper approximately 10^8-fold more strongly than zinc, highlighting the preferential coordination with copper over other metal ions. The strong copper-binding affinity contributes significantly to the compound's ability to induce reactive oxygen species generation.
Iron-binding characteristics of NSC319726 demonstrate intermediate affinity compared to zinc and copper interactions. While specific dissociation constants for iron binding have not been as thoroughly characterized as those for zinc and copper, experimental evidence suggests that NSC319726 can chelate iron ions, contributing to its overall metal-binding profile. The compound's interaction with iron is relevant to its redox chemistry and potential effects on cellular iron homeostasis.
The metal selectivity profile of NSC319726 shows distinct preferences based on thermodynamic and kinetic factors. Inductively coupled plasma mass spectrometry analyses have confirmed that treatment with NSC319726 significantly increases cellular copper and zinc abundance while having minimal effects on iron levels. This selectivity pattern is consistent with the measured binding affinities and suggests that the compound functions primarily as a copper and zinc ionophore under physiological conditions.
Competitive binding studies have provided additional insights into the metal-chelating properties of NSC319726. The addition of cobalt ions can inhibit the compound's effects, suggesting that cobalt competes with copper and zinc for binding sites on the molecule. This competitive relationship has been utilized to confirm the metal-dependent mechanisms of NSC319726 action and to validate the importance of metal coordination in its overall chemical behavior.
Metal Ion | Dissociation Constant | Measurement Method | Relative Affinity |
---|---|---|---|
Zinc | 20-30 nM | Direct titration | High |
Copper | 7.4 × 10^-17 M | EGTA competition | Extremely High |
Copper | 2.1 × 10^-16 M | Zincon competition | Extremely High |
Iron | Not precisely determined | ICP-MS analysis | Moderate |
Cobalt | Competitive inhibition | Cell culture studies | Competitive |
The structural basis for metal selectivity in NSC319726 relates to the spatial arrangement of donor atoms and the electronic properties of the coordination environment. The thiosemicarbazone functional group provides both nitrogen and sulfur donor atoms, creating a mixed hard-soft donor system that can accommodate different metal ions with varying preferences. The pyridine nitrogen contributes additional coordination capacity, allowing for the formation of stable chelate complexes with multiple coordination geometries.